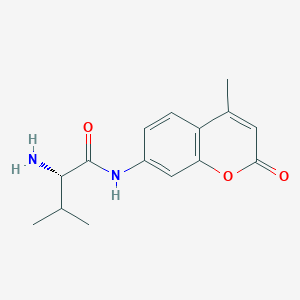

L-Valine 7-amido-4-methylcoumarin

Overview

Description

L-Valine 7-amido-4-methylcoumarin is a compound with the molecular formula C15H18N2O3 . It is a fluorogenic substrate that yields a blue fluorescent solution . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of 7-amino-4-methylcoumarin derivatives has been studied extensively. The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is discussed . A domino three-component reaction with isatin and L-valine has also been evaluated .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringOC(=O)C(F)(F)F.CC(C)C@HC(=O)Nc1ccc2OC(=O)C=C(C)c2c1 . The compound has a molecular weight of 389.35 . Chemical Reactions Analysis

The chemical reactivity of 7-amino-4-methylcoumarin in a domino three-component reaction with isatin and L-valine has been evaluated . The 1,3-dipolar cycloaddition of azomethine ylide generated in situ from isatin and L-valine to the spiro-adduct yields good results .Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.32 g/mol. It is recommended to store the compound at a temperature of -20°C .Scientific Research Applications

Enzyme Substrate Specificity : L-Valine 7-amido-4-methylcoumarin derivatives have been used to determine the substrate specificity of various enzymes like α-thrombin, factor Xa, kallikreins, and urokinase. The release of 7-amino-4-methylcoumarin from these compounds can be measured fluorometrically, aiding in enzyme activity studies (Morita, Kato, Iwanaga, Takada, Kimura, Sakakibara, 1977).

Proteinase-Inhibitor Complexes : These compounds have been used in studies exploring aprotinin derivatives as selective active-site titrants for serine proteinases. This helps in understanding the kinetic constants of enzyme-inhibitor complexes and could be valuable in pharmaceutical research (Mehlich, Beckmann, Wenzel, Tschesche, 1988).

Renin Activity Assay : For testing renin activity, this compound derivatives have been used to develop a sensitive fluorometric assay. This method has applications in studying the role of renin in physiological processes (Murakami, Ohsawa, Hirose, Takada, Sakakibara, 1981).

Cysteine Proteases in Hypoxia-Induced Injury : These compounds have been utilized to investigate the role of cysteine proteases in hypoxia-induced renal proximal tubular injury, providing insights into the mechanisms of renal damage and potential therapeutic approaches (Edelstein, Wieder, Yaqoob, Gengaro, Burke, Nemenoff, Schrier, 1995).

Soil Enzyme Activity Assay : Research has been conducted on soil leucine aminopeptidase activity using this compound, which contributes to our understanding of soil biochemistry and microbial ecology (Wang, Huang, He, Bing, Chen, Zhang, Tian, Zhou, Wilcke, Wu, 2019).

Microbial Aminopeptidase Activity in Lactobacilli : This compound has been used in assays to measure aminopeptidase activity in microbial cultures, particularly in lactobacilli. Such studies are important in food science and microbiology (Sanz, Toldrá, Vila, 1997).

Neurodegenerative Disease Research : 7-amidocoumarins, including this compound derivatives, have been investigated for their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's. Modifying the substitution patterns within these compounds can yield molecules with selective or multitarget activities (Rodríguez-Enríquez, Viña, Uriarte, Laguna, Matos, 2020).

Cancer Research : Some studies have focused on the structure-activity relationship of 4-methylcoumarin derivatives, including this compound, for their potential as anticancer agents (Miri, Nejati, Saso, Khakdan, Parshad, Mathur, Parmar, Bracke, Prasad, Sharma, Firuzi, 2016).

Mechanism of Action

Target of Action

L-Valine 7-amido-4-methylcoumarin is a biochemical used in proteomics research . The primary target of this compound is aminopeptidase , an enzyme that cleaves amino acids from the N-terminus of proteins and peptides .

Mode of Action

The compound exploits the enzyme’s preference for certain peptide linkages . The AAPV (Ala-Ala-Pro-Val) sequence in this compound is specifically recognized and cleaved between the valine and the AMC (7-amido-4-methylcoumarin) moiety . This cleavage results in the release of a fluorescent AMC group, which can be detected and measured .

Biochemical Pathways

It is known that aminopeptidases play a crucial role in protein degradation and turnover, and they are involved in many biological processes, including peptide hormone processing and maturation, antigen presentation, and protein recycling .

Pharmacokinetics

The compound’s molecular weight (27432 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The cleavage of the AAPV sequence by aminopeptidase results in the release of a fluorescent AMC group . This fluorescence can be used to measure the activity of aminopeptidase, providing a useful tool for proteomics research .

Safety and Hazards

Future Directions

The compound has shown a wide range of biological applications, making it an attractive scaffold for the discovery of newer drugs . It has been used as a precursor to prepare a large variety of medicinal agents . The compound has also shown promising results in differentiating between gram-positive and gram-negative bacteria .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGTYBCYMMYYGJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426788 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78682-66-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

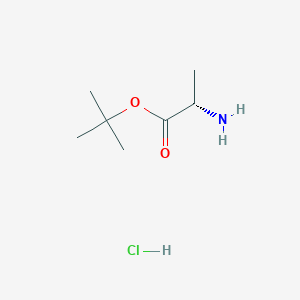

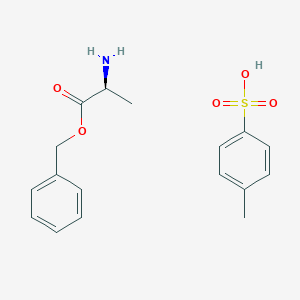

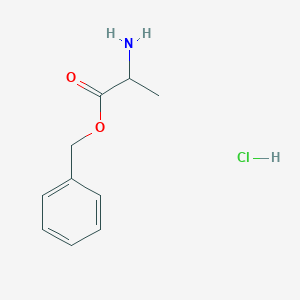

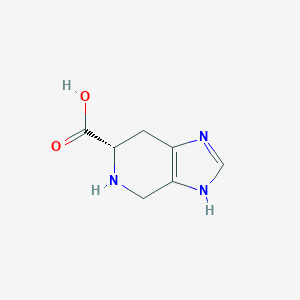

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.